BW443C

Peripheral Opioid Receptor Blood-Brain Barrier Quaternary Antagonist

Procure BW443C (CAS 88331-14-0) for definitive peripheral μ-opioid receptor activation in research models. Its poor BBB penetration allows selective targeting of peripheral nociceptors and airway sensory nerves, eliminating central confounds like sedation and respiratory depression. Ideal for dissecting peripheral vs. central opioid effects. Available as a diacetate salt with verified purity.

Molecular Formula C35H50N10O12
Molecular Weight 802.8 g/mol
CAS No. 88331-14-0
Cat. No. B1668154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBW443C
CAS88331-14-0
SynonymsBW 443C
BW-443C
BW443C
Tyr-Arg-Gly-(4-nitro-Phe)-Pro-NH2
Molecular FormulaC35H50N10O12
Molecular Weight802.8 g/mol
Structural Identifiers
SMILESCC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])N)C(=O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N
InChIInChI=1S/C31H42N10O8.2C2H4O2/c32-22(15-19-7-11-21(42)12-8-19)27(44)38-24(3-1-13-36-31(34)35)28(45)37-17-26(43)39-29(46)25-4-2-14-40(25)30(47)23(33)16-18-5-9-20(10-6-18)41(48)49;2*1-2(3)4/h5-12,22-25,42H,1-4,13-17,32-33H2,(H,37,45)(H,38,44)(H4,34,35,36)(H,39,43,46);2*1H3,(H,3,4)/t22-,23-,24+,25-;;/m0../s1
InChIKeyBXIXBSNBJITKTA-XUGSSHSWSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BW443C (CAS 88331-14-0): Peripherally-Restricted Mu-Opioid Agonist Peptide for Antitussive and Analgesic Research


BW443C (L-Prolinamide, L-tyrosyl-D-arginylglycyl-4-nitro-L-phenylalanyl-, diacetate salt) is a synthetic pentapeptide enkephalin analogue that functions as a selective mu-opioid receptor (MOR) agonist. Its defining pharmacological feature is limited penetration across the blood-brain barrier (BBB), resulting in a peripherally-restricted profile of action [1]. This polar peptide exhibits potent antitussive effects in preclinical models and shows differential antinociceptive efficacy depending on the nature of the nociceptive stimulus, being more effective against inflammatory/chemical pain than thermal pain [2].

Why Generic Substitution Fails: The Unique Peripherally-Restricted Profile of BW443C


Generic substitution with classical opiates like morphine or codeine, or even with other opioid peptides, is pharmacologically inappropriate for research applications requiring peripheral restriction. Unlike BW443C, which demonstrates poor CNS penetration, standard opiates readily cross the blood-brain barrier, leading to centrally-mediated effects including sedation, respiratory depression, and potential for abuse [1]. Furthermore, other peripherally-restricted opioid ligands, such as loperamide or quaternary naltrexone derivatives, are either P-glycoprotein substrates with different peripheral compartmentalization or pure antagonists, lacking the specific agonist properties of BW443C. Therefore, BW443C serves as a critical tool for dissecting peripheral versus central opioid-mediated effects.

Quantitative Differentiation: BW443C vs. Classical Opiates and Peptides


Peripheral Selectivity: Differential Antagonism by Quaternary vs. Tertiary Naloxone Analogs

BW443C's peripheral site of action is directly demonstrated by its differential sensitivity to antagonism by N-methyl nalorphine (a quaternary antagonist that does not cross the BBB) versus naloxone (a tertiary antagonist that does). The antinociceptive effect of BW443C in the chemically-induced writhing assay was antagonized by intraperitoneal N-methyl nalorphine, whereas the effect of morphine was not [1]. This confirms that BW443C's action is mediated primarily at peripheral opioid receptors, in contrast to morphine's central action.

Peripheral Opioid Receptor Blood-Brain Barrier Quaternary Antagonist Pain

Superior Antitussive Potency Compared to Codeine

In a head-to-head comparison of antitussive activity in unanaesthetized guinea-pigs, BW443C demonstrated significantly greater potency than codeine. The subcutaneous ED50 for inhibiting citric acid-induced cough was 1.2 mg/kg for BW443C, compared to 9.1 mg/kg for codeine, representing an approximately 7.6-fold increase in potency [1]. This suggests that peripheral opioid receptors play a significant role in mediating cough, and BW443C is a more efficient activator of this pathway than codeine.

Antitussive Cough Peripheral Opioid Guinea Pig Model

Wider Therapeutic Window for Respiratory Depression

A critical limitation of centrally-acting opioids is dose-limiting respiratory depression. In guinea-pigs, at doses approximating the i.v. antitussive ED50, morphine caused a small but significant 7.0±2.3% decrease in minute volume, and codeine caused a 16.5±8.4% decrease [1]. In stark contrast, BW443C at doses equal to and 10-fold higher than its antitussive ED50 did not cause significant respiratory depression. Significant decreases were only observed at 30 and 60 mg/kg i.v. (13.1±6.8% and 15.9±1.89%), which are multiples of the effective dose, indicating a wider safety margin.

Respiratory Safety Ventilation Opioid Side Effects Safety Pharmacology

Stimulus-Dependent Analgesia: High Efficacy in Inflammatory Pain, Low Efficacy in Thermal Pain

The antinociceptive profile of BW443C is highly dependent on the pain modality. In mouse models, BW443C (s.c.) was significantly more effective in chemically-induced writhing tests (ED50 comparable to pethidine and D-propoxyphene) than in heat-induced tests (e.g., hot plate, tail flick), where it was markedly less potent and showed a complex U-shaped dose-response curve [1]. In a rat model of inflammatory joint pain (carrageenin incapacitation), BW443C showed an ID50 of 17.5 mg/kg i.p. [2]. This contrasts with morphine, which shows robust, linear dose-response relationships in both chemical and thermal pain models due to its central action.

Inflammatory Pain Thermal Nociception Peripheral Analgesia Nociceptor Sensitization

Defined Human Pharmacokinetic Profile: Rapid Clearance and Short Half-Life

A preliminary clinical study in healthy male volunteers established the human pharmacokinetic profile of BW443C following intravenous infusion. The peptide exhibited a mean plasma clearance of 123 ± 18 mL/min and a terminal half-life of 2.0 ± 0.4 hours, with its disposition best described by a 2-compartment model [1]. This rapid clearance profile is consistent with a polar peptide and allows for precise control of plasma concentrations in experimental settings. The study also noted the occurrence of postural hypotension at plasma concentrations >0.8 µg/mL in 5/16 subjects, a peripheral cardiovascular effect not typically seen with central opiates.

Pharmacokinetics Human PK Peptide Clearance Clinical Pharmacology

Optimal Application Scenarios for BW443C in Research and Development


Peripheral Opioid Receptor Target Validation in In Vivo Models

BW443C is an ideal tool for validating the role of peripheral mu-opioid receptors in specific disease models. Its inability to cross the BBB [1] allows researchers to selectively activate the peripheral opioid system. As demonstrated by its efficacy in chemically-induced writhing and inflammatory joint pain models [2], it can be used to probe the contribution of peripheral nociceptor sensitization in pain states, such as arthritis or post-operative pain, without the confounding analgesic and sedative effects of centrally-acting opiates like morphine.

Mechanistic Studies of Cough and Airway Sensory Nerves

Given its high antitussive potency in the guinea-pig model (ED50 1.2 mg/kg s.c.) [1], BW443C is a valuable pharmacological tool for dissecting the role of peripheral opioid receptors on airway sensory nerves. It can be used to investigate the mechanisms of cough reflex hypersensitivity and to differentiate between peripheral and central sites of action for novel antitussive drug candidates, particularly in studies aiming to avoid the CNS side effects of codeine.

Safety Pharmacology: Differentiating Central vs. Peripheral Opioid Side Effects

The compound's differential effect on ventilation provides a clear experimental paradigm for safety pharmacology. By comparing a centrally-acting opioid (e.g., morphine) that causes respiratory depression at therapeutic doses with BW443C, which shows a wide safety margin in this regard [1], researchers can establish the central nervous system origin of respiratory depression. This makes BW443C a useful negative control or comparator in assays designed to screen for on-target respiratory liabilities of new chemical entities.

Human Experimental Medicine Studies of Peripheral Opioid Effects

The established human pharmacokinetic profile (clearance of 123 mL/min, half-life of 2.0 h) [1] provides a solid foundation for using BW443C in controlled clinical research. It can be administered intravenously to healthy volunteers to study the acute, peripherally-mediated effects of mu-opioid receptor activation on systems such as the cardiovascular system (e.g., postural hypotension) or the gastrointestinal tract (e.g., bowel sounds), while minimizing confounding central effects like sedation or miosis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for BW443C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.